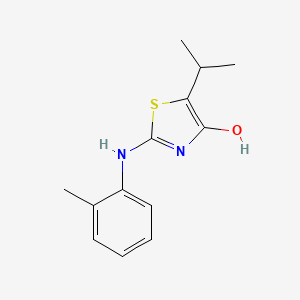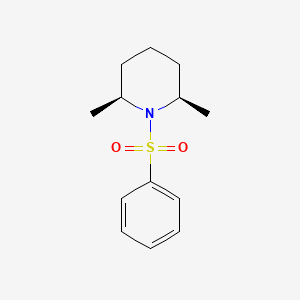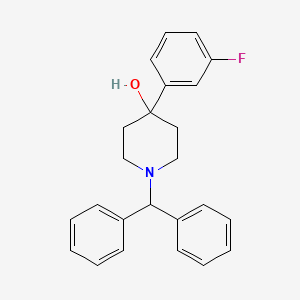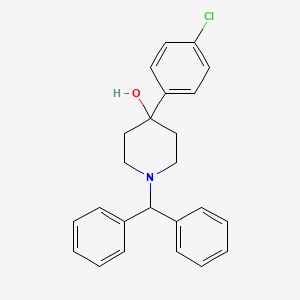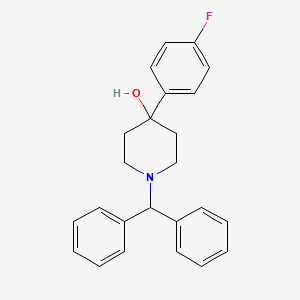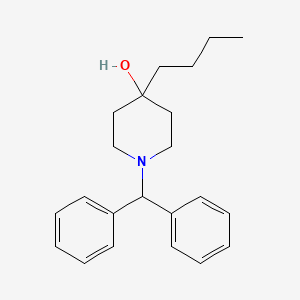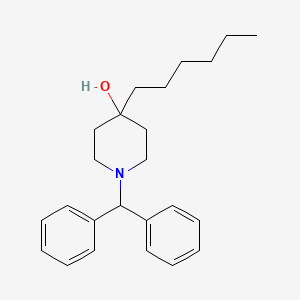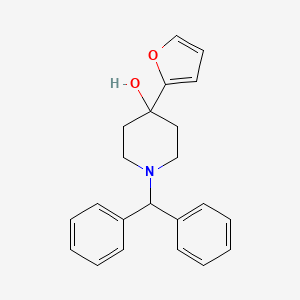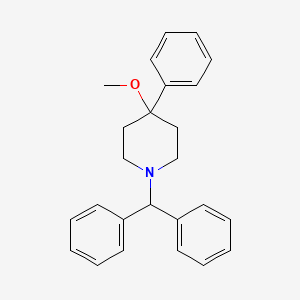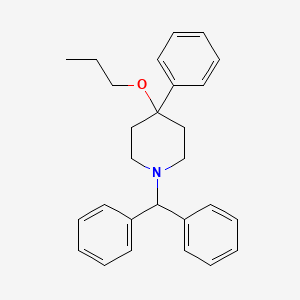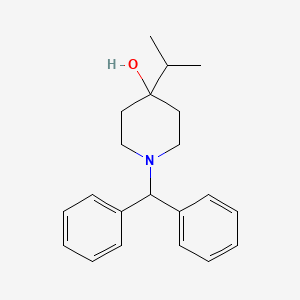
1-Benzyl-3,3-diethylazetidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,3-diethylazetidin-2,4-dion ist eine synthetische organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch einen viergliedrigen Azetidinring mit Benzyl- und Diethylsubstituenten aus, was sie zu einem vielseitigen Molekül für chemische Modifikationen und Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Benzyl-3,3-diethylazetidin-2,4-dion umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Benzylamin mit Diethylmalonat in Gegenwart einer Base, gefolgt von der Cyclisierung unter Verwendung eines geeigneten Dehydratisierungsmittels. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von 1-Benzyl-3,3-diethylazetidin-2,4-dion kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Der Prozess kann auf Kosteneffizienz und Effizienz optimiert werden, einschließlich der Verwendung von Durchflussreaktoren und automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter. Die Reinigung der Verbindung erfolgt typischerweise durch Kristallisations- oder Chromatographietechniken.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-Benzyl-3,3-diethylazetidin-2,4-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Substitution: Die Benzylgruppe kann durch nukleophile Substitutionsreaktionen mit Reagenzien wie Alkylhalogeniden oder Sulfonaten durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid; saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; wasserfreie Bedingungen.
Substitution: Alkylhalogenide, Sulfonate; polare aprotische Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Ketone, Carbonsäuren.
Reduktion: Alkohole, Amine.
Substitution: Verschiedene substituierte Benzylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet, einschließlich Pharmazeutika und Agrochemikalien.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Materialien und chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von 1-Benzyl-3,3-diethylazetidin-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise bindet es als Enzyminhibitor an das aktive Zentrum der humanen Neutrophilen Elastase und verhindert so, dass das Enzym sein Substrat katalysiert. Diese Hemmung wird durch einen gemischten Mechanismus erreicht, der sowohl kompetitive als auch nicht-kompetitive Hemmung umfasst . Die antiproliferative Aktivität der Verbindung wird auf ihre Fähigkeit zurückgeführt, die Zellzyklusarretierung und Apoptose in Krebszellen zu induzieren, vermittelt durch die Aktivierung von Caspase-3 und anderen apoptotischen Signalwegen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,3-diethylazetidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with diethyl malonate in the presence of a base, followed by cyclization using a suitable dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to monitor and control reaction parameters. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-3,3-diethylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, sulfonates; polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Potential applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-benzyl-3,3-diethylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through a mixed mechanism, involving both competitive and non-competitive inhibition . The compound’s antiproliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, mediated by the activation of caspase-3 and other apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3,3-diethylazetidin-2,4-dion kann mit anderen Azetidinderivaten verglichen werden, wie zum Beispiel:
3,3-Diethylazetidin-2,4-dion: Fehlt die Benzylgruppe, was zu einer unterschiedlichen chemischen Reaktivität und biologischen Aktivität führen kann.
1-Benzyl-3,3-dimethylazetidin-2,4-dion: Die Substitution von Diethylgruppen durch Dimethylgruppen kann die sterischen und elektronischen Eigenschaften der Verbindung beeinflussen, was ihre Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflusst.
1-Benzyl-3,3-diethylpyrrolidin-2,4-dion: Der fünfgliedrige Pyrrolidinring kann im Vergleich zum viergliedrigen Azetidinring unterschiedliche chemische und biologische Eigenschaften verleihen.
Die Einzigartigkeit von 1-Benzyl-3,3-diethylazetidin-2,4-dion liegt in seinem spezifischen Substitutionsmuster, das ihm einzigartige chemische und biologische Eigenschaften verleiht, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1-benzyl-3,3-diethylazetidine-2,4-dione |
InChI |
InChI=1S/C14H17NO2/c1-3-14(4-2)12(16)15(13(14)17)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
FWKVKYCYDHDEBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C1=O)CC2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


